Chemical structure and properties of 5-Chloro-4-methyl-2-nitropyridine
Chemical structure and properties of 5-Chloro-4-methyl-2-nitropyridine
An In-Depth Technical Guide to 5-Chloro-4-methyl-2-nitropyridine
Introduction
Substituted nitropyridines are a cornerstone in modern synthetic chemistry, serving as highly versatile intermediates for the development of complex molecular architectures. Their unique electronic properties, arising from the interplay of the electron-deficient pyridine ring and the strongly withdrawing nitro group, make them valuable precursors in medicinal chemistry, agrochemicals, and material science.[1][2] Among this important class of compounds is 5-Chloro-4-methyl-2-nitropyridine, a distinct isomer whose specific substitution pattern offers a unique reactivity profile for targeted chemical modifications.
This technical guide provides a comprehensive overview of 5-Chloro-4-methyl-2-nitropyridine for researchers, scientists, and drug development professionals. It consolidates known chemical data, presents a predictive analysis of its spectroscopic profile, outlines a logical synthetic strategy, and discusses its potential applications, all grounded in established chemical principles.
Molecular Structure and Identification
Chemical Structure
The structure of 5-Chloro-4-methyl-2-nitropyridine is defined by a pyridine ring substituted at the 5-position with a chlorine atom, at the 4-position with a methyl group, and at the 2-position with a nitro group. This arrangement dictates the molecule's steric and electronic characteristics, which are fundamental to its reactivity.
Caption: Proposed two-step synthesis of 5-Chloro-4-methyl-2-nitropyridine.
Proposed Experimental Protocol
Step 1: Nitration of 4-Methyl-2-aminopyridine
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Reactor Setup: To a cooled (0-5 °C) flask containing concentrated sulfuric acid, slowly add 4-methyl-2-aminopyridine (1.0 eq.) portion-wise, ensuring the temperature remains below 10 °C.
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Nitrating Agent: Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, maintaining the temperature below 10 °C.
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Reaction: After addition, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.
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Workup: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a base (e.g., aqueous ammonia or NaOH) to precipitate the product, 4-methyl-2-amino-5-nitropyridine.
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Isolation: Filter the resulting solid, wash with cold water, and dry under vacuum.
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Causality: The amino group at the 2-position is a strong ortho-, para-director. Under strongly acidic conditions, it exists as the protonated -NH₃⁺ species, which is a meta-director. The methyl group at the 4-position is a weak ortho-, para-director. The combination of these effects should favor nitration at the 3- or 5-position. The 5-position is sterically less hindered, making 4-methyl-2-amino-5-nitropyridine the expected major product.
Step 2: Diazotization and Sandmeyer Reaction
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Diazotization: Suspend the 4-methyl-2-amino-5-nitropyridine (1.0 eq.) in cold (0-5 °C) concentrated hydrochloric acid. Add a solution of sodium nitrite (1.1 eq.) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.
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Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid. Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen evolution should be observed.
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Reaction: Stir the mixture at room temperature for 2-4 hours after the addition is complete.
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Workup and Purification: Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
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Causality: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amino group into a variety of substituents, including chlorine, via a diazonium salt intermediate. Copper(I) chloride acts as the catalyst for this transformation.
Chemical Reactivity and Potential Applications
The utility of 5-Chloro-4-methyl-2-nitropyridine lies in its potential as a building block for more complex molecules. Its reactivity is governed by the electronic nature of its substituents.
Reactivity Profile
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Nucleophilic Aromatic Substitution (SₙAr): The pyridine ring is highly electron-deficient due to the 2-nitro group. While the chlorine at the 5-position is not as activated as a halogen at the 2- or 4-positions, it can still undergo nucleophilic substitution with strong nucleophiles (e.g., amines, thiols, alkoxides), albeit under more forcing conditions than its isomers. [3][4][5]This allows for the introduction of diverse functional groups.
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Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using various reagents (e.g., H₂/Pd-C, SnCl₂, Fe/HCl). This resulting amino group is a key functional handle for further derivatization, such as amide bond formation or participation in cyclization reactions. The synthesis of kinase inhibitor AZD7648, for example, involves the reduction of a related nitropyridine intermediate. [1]* Cross-Coupling Reactions: The C-Cl bond can potentially participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), providing a powerful method for C-C or C-N bond formation.
Applications in Drug Discovery and Agrochemicals
Given its structure, 5-Chloro-4-methyl-2-nitropyridine is a promising intermediate for the synthesis of bioactive compounds.
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Pharmaceuticals: Substituted chloronitropyridines are key intermediates in the synthesis of a wide range of pharmaceuticals, including anti-inflammatory and anti-cancer agents. [2]The ability to sequentially modify the chloro and nitro groups allows for the construction of complex scaffolds found in kinase inhibitors and other targeted therapies. [1]* Agrochemicals: The chloronitropyridine motif is present in various herbicides and fungicides. [2]This compound could serve as a precursor for developing new crop protection agents.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 1374575-56-0 is not publicly available, the hazard profile can be inferred from closely related isomers like 5-chloro-2-nitropyridine and 2-chloro-3-nitropyridine. [6][7][8][9]
Hazard Identification
| Hazard Class | Classification | Precautionary Statement Codes |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | H302 |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | H315 |
| Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | H319 |
| STOT - Single Exposure | Category 3 (May cause respiratory irritation) | H335 |
Recommended Handling Procedures
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Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. [6]* Hygiene: Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling. [9]
Storage and Stability
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Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.
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Incompatibilities: Keep away from strong oxidizing agents and strong bases.
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Stability: The compound is expected to be stable under recommended storage conditions.
Conclusion
5-Chloro-4-methyl-2-nitropyridine is a valuable chemical intermediate with significant potential for applications in synthetic and medicinal chemistry. Although detailed experimental data on this specific isomer is scarce, its properties and reactivity can be confidently predicted from fundamental chemical principles and comparison with related compounds. The proposed synthetic route offers a logical and feasible approach for its preparation. With its distinct substitution pattern, this compound provides a unique platform for creating novel molecules with potential biological activity, making it a compound of interest for researchers in drug discovery and beyond.
References
- Dobosz, A., & Puszko, A. (2002). Multinuclear 1H, 13C and 15N NMR study of some substituted 2-amino-4-nitropyridines and their N-oxides. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(7), 1425-1435.
- Puszko, A. (2001). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Chemical Papers, 55(5), 321-326.
- Chapman, N. B., & Rees, C. W. (1954). Nucleophilic displacement reactions in aromatic systems. Part III. Kinetics of the reactions of chloronitropyridines and chloropyrimidines with piperidine, morpholine, pyridine, and aniline. Journal of the Chemical Society (Resumed), 1190-1196.
- Chapman, N. B., & Russell-Hill, D. Q. (1956). Nucleophilic displacement reactions in aromatic systems. Part II. Kinetics of the reactions of chloronitropyridines and chloro-2 : 4-dinitrobenzene with 3- and 4-picoline. Journal of the Chemical Society (Resumed), 1563-1571.
- Katritzky, A. R., et al. (2006). gNMR simulated 1H and proton-coupled 13C NMR spectra of substituted 3-nitropyridines. GIAO/DFT calculated values of proton and carbon chemical shifts and coupling constants. Magnetic Resonance in Chemistry, 44(8), 765-773.
- Chapman, N. B., & Rees, C. W. (1954). Nucleophilic displacement reactions in aromatic systems. Part III. Kinetics of the reactions of chloronitropyridines and chloropyrimidines with piperidine, morpholine, pyridine, and aniline. Journal of the Chemical Society (Resumed), 1190.
- Krasavin, M., et al. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 18(5), 692.
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Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]
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Taylor & Francis Online. (2006, September 23). 1H NMR Spectra of Substituted Aminopyridines. Retrieved from [Link]
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The Royal Society of Chemistry. (2015). Supporting Information for: A general one-pot synthesis of N-aryl-N-hydroxyacetamides and N-aryl-N-hydroxyformamides. Retrieved from [Link]
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PharmaCompass. (n.d.). 5-Chloro-2-nitropyridine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]
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